1,5-Difluoro-2-methoxy-3-nitrobenzene
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Overview
Description
1,5-Difluoro-2-methoxy-3-nitrobenzene is a chemical compound with the molecular formula C7H5F2NO3 . It has a molecular weight of 189.12 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5F2NO3/c1-13-7-5(9)2-4(8)3-6(7)10(11)12/h2-3H,1H3 . This code can be used to generate a 3D structure of the molecule.Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Charge Control in SNAr Reaction : The study by Cervera, Marquet, and Martin (1996) discusses the SNAr (nucleophilic aromatic substitution) reaction in halogenonitrobenzenes, highlighting how different nucleophiles affect the substitution patterns. This research is relevant for understanding the chemical behavior of compounds like 1,5-Difluoro-2-methoxy-3-nitrobenzene in SNAr reactions (M. Cervera, J. Marquet, & Xavier Martin, 1996).
Organomercury Compounds Synthesis : Deacon, O'Connor, and Stretton (1986) explored the synthesis and properties of organomercury compounds, including derivatives of methoxy nitrobenzene. Such studies are vital for developing new organometallic compounds with potential applications in various fields (G. Deacon, J. O'Connor, & G. N. Stretton, 1986).
Fluorine-Containing Derivatives Synthesis : The paper by Sipyagin et al. (2004) focuses on the synthesis of fluorine-containing derivatives of nitrobenzene, which is relevant for understanding the chemical properties and potential applications of difluoro methoxy nitrobenzene compounds (A. M. Sipyagin et al., 2004).
Study of Methoxydefluorination : Bolton and Sandall (1978) investigated the methoxydefluorination of polyfluoronitrobenzenes, providing insights into the reactivity and orientation of fluorine substituents in such compounds. This research contributes to a deeper understanding of the chemical behavior of difluoro nitrobenzene derivatives (R. Bolton & J. Sandall, 1978).
Photophysics and Photochemistry of Nitrobenzene : Giussani and Worth (2017) conducted a comprehensive study on the photophysics and photochemistry of nitrobenzene, which is the core structure of this compound. Their findings help in understanding the photochemical behavior of such compounds (A. Giussani & G. Worth, 2017).
Electron-Transfer Kinetics of Nitroxide Radicals : Suga, Pu, Oyaizu, and Nishide (2004) studied the electron-transfer rate constants of nitroxide derivatives, including methoxybenzene radicals. This research has implications for the understanding of electron-transfer processes in compounds related to this compound (Takeo Suga, Yong‐Jin Pu, K. Oyaizu, & H. Nishide, 2004).
Safety and Hazards
Properties
IUPAC Name |
1,5-difluoro-2-methoxy-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c1-13-7-5(9)2-4(8)3-6(7)10(11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIOVJNEVORVCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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